molecular formula C8H10Cl2FN B6190295 [(3-chloro-4-fluorophenyl)methyl](methyl)amine hydrochloride CAS No. 470692-28-5

[(3-chloro-4-fluorophenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6190295
CAS No.: 470692-28-5
M. Wt: 210.1
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Description

(3-chloro-4-fluorophenyl)methylamine hydrochloride is an organic compound that belongs to the class of substituted amines. This compound is characterized by the presence of a chlorinated and fluorinated phenyl ring attached to a methylamine group, which is further stabilized as a hydrochloride salt. The unique structural features of this compound make it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-chloro-4-fluorophenyl)methylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-chloro-4-fluorobenzyl chloride.

    Nucleophilic Substitution: The 3-chloro-4-fluorobenzyl chloride undergoes nucleophilic substitution with methylamine. This reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions.

    Formation of Hydrochloride Salt: The resulting (3-chloro-4-fluorophenyl)methylamine is then treated with hydrochloric acid to form the hydrochloride salt, which is isolated by crystallization.

Industrial Production Methods

In an industrial setting, the production of (3-chloro-4-fluorophenyl)methylamine hydrochloride may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction parameters such as temperature, pressure, and reagent concentrations, leading to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

(3-chloro-4-fluorophenyl)methylamine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the halogen atoms on the phenyl ring.

    Oxidation and Reduction: The amine group can be oxidized to form corresponding imines or reduced to form secondary amines.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling, where the phenyl ring can be further functionalized.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Substitution: Formation of various substituted phenyl derivatives.

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of secondary or tertiary amines.

Scientific Research Applications

(3-chloro-4-fluorophenyl)methylamine hydrochloride has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a precursor in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3-chloro-4-fluorophenyl)methylamine hydrochloride depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the chloro and fluoro substituents can enhance its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

(3-chloro-4-fluorophenyl)methylamine hydrochloride can be compared with other substituted phenylmethylamines, such as:

    (3-chloro-4-methylphenyl)methylamine hydrochloride: Similar structure but with a methyl group instead of a fluorine atom.

    (3-fluoro-4-chlorophenyl)methylamine hydrochloride: Similar structure but with the positions of chlorine and fluorine atoms swapped.

    (3-chloro-4-bromophenyl)methylamine hydrochloride: Similar structure but with a bromine atom instead of a fluorine atom.

The unique combination of chlorine and fluorine in (3-chloro-4-fluorophenyl)methylamine hydrochloride imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

470692-28-5

Molecular Formula

C8H10Cl2FN

Molecular Weight

210.1

Purity

95

Origin of Product

United States

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